N-(3-chloro-4-methoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound features a pyrazolo[4,3-d]pyrimidine core substituted with a 2-ethyl group, a 6-[(4-methylphenyl)methyl] moiety, and a 7-oxo functional group. The sulfanylacetamide side chain is linked to a 3-chloro-4-methoxyphenyl group, contributing to its structural complexity.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3S/c1-4-29-13-19-22(28-29)23(32)30(12-16-7-5-15(2)6-8-16)24(27-19)34-14-21(31)26-17-9-10-20(33-3)18(25)11-17/h5-11,13H,4,12,14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHHLZGGSPHQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Heterocycle : The target compound’s pyrazolo[4,3-d]pyrimidine core distinguishes it from pyrrolo[2,3-d]pyrimidine () and pyrazolo[1,5-a]pyrazine () analogs. These variations influence electronic properties and binding pocket compatibility .
Substituent Effects :
- The 3-chloro-4-methoxyphenyl group in the target compound mirrors the chloro and methoxy substituents in dasatinib, which are critical for kinase inhibition .
- The 6-[(4-methylphenyl)methyl] group introduces hydrophobicity, akin to the 4-methylbenzyl moieties in compounds, which may enhance membrane permeability .
Sulfanylacetamide Linker : This functional group is shared with compound 942035-02-1 (), suggesting a role in facilitating hydrogen bonding or covalent interactions with biological targets.
Inferred Pharmacological Profile
While direct data are unavailable, insights from analogs suggest:
- Enzyme Inhibition: The pyrazolo-pyrimidine scaffold is structurally similar to pyrrolo-pyrimidine-based dual TS/DHFR inhibitors (e.g., compound 2 in ), which exhibit nanomolar GI50 values against tumor cell lines .
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